molecular formula C8H9ClS B1330571 Benzyl chloromethyl sulfide CAS No. 3970-13-6

Benzyl chloromethyl sulfide

Cat. No.: B1330571
CAS No.: 3970-13-6
M. Wt: 172.68 g/mol
InChI Key: UMFDSFPDTLREFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloromethyl sulfide can be synthesized by reacting benzyl chloride with a thiomethylene chloride compound . The specific reaction conditions can be adjusted according to laboratory requirements. The reaction typically involves the use of a solvent and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial production also emphasizes safety measures due to the compound’s hazardous nature .

Chemical Reactions Analysis

Types of Reactions: Benzyl chloromethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride may be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzyl amines, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

Benzyl chloromethyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl chloromethyl sulfide involves its reactivity with nucleophiles. The compound’s chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in organic synthesis and biochemical modifications .

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but lacks the sulfur atom, making it less reactive in certain nucleophilic substitution reactions.

    Chloromethyl methyl sulfide: Contains a methyl group instead of a benzyl group, affecting its reactivity and applications.

    Thiomethylene chloride: Used in the synthesis of benzyl chloromethyl sulfide, shares some reactivity characteristics but differs in structure.

Uniqueness: this compound’s unique combination of a benzyl group and a chloromethyl sulfide moiety gives it distinct reactivity, making it valuable in specific synthetic applications .

Properties

IUPAC Name

chloromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDSFPDTLREFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313035
Record name Benzyl chloromethyl sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-13-6
Record name [[(Chloromethyl)thio]methyl]benzene
Source CAS Common Chemistry
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Record name NSC 266050
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Record name 3970-13-6
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Record name Benzyl chloromethyl sulfide
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Record name Benzyl Chloromethyl Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Benzyl Chloromethyl Sulfide in organic synthesis?

A1: this compound (BCMS) serves as a versatile building block in organic synthesis. One key application is its use as a protecting group in peptide synthesis [, ]. It acts as a protecting group for the thiol group of cysteine. Additionally, BCMS serves as a precursor for various compounds, including palladium complexes, biologically active iminium compounds, sulfones, and sulfoximes [].

Q2: What is the preferred method for synthesizing this compound?

A2: The most common synthesis of BCMS involves the chloromethylation of phenylmethanethiol using paraformaldehyde and concentrated hydrochloric acid []. This method, while effective, requires careful handling due to the use of hazardous reagents.

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of both the benzyl and chloromethyl groups within the structure contributes to the reactivity of BCMS. The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution, enabling the molecule to participate in various reactions, such as alkylation reactions [, ]. For example, it can react with enolates to introduce a protected mercaptomethyl group [].

Q4: Are there any specific handling and storage precautions associated with this compound?

A4: Due to its unpleasant odor and potential toxicity, BCMS should always be handled in a well-ventilated fume hood []. It is recommended to store the compound at low temperatures to maintain its stability.

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